C.I. Acid Black 94
Overview
Description
C.I. Acid Black 94 is a multifunctional dye belonging to the azo class. It is widely used in the textile industry for dyeing wool, cotton, and silk fabrics. The dye is also employed in food, cosmetics, and ink industries. Its molecular formula is C41H29N8Na3O11S3, and it has a molecular weight of 974.88 g/mol .
Mechanism of Action
Target of Action
C.I. Acid Black 94 is a multifunctional dye . It is primarily used in biological experiments where it targets various cell structures, biomolecules, and microorganisms . It helps researchers observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms .
Mode of Action
The mode of action of C.I. Acid Black 94 is primarily through its ability to bind to its targets. As a dye, it can attach to different biomolecules and cell structures, allowing researchers to track these targets visually. This property is particularly useful in the study of cell functions, tissue pathology, and the monitoring of microorganisms .
Biochemical Pathways
The exact biochemical pathways affected by CIIt is known that the dye can interact with various biomolecules and cell structures, potentially affecting multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetics of CIAs a dye used in biological experiments, its bioavailability would largely depend on the specific experimental conditions .
Result of Action
The primary result of this compound’s action is the visual tracking of its targets. By binding to different biomolecules and cell structures, it allows researchers to observe and analyze these targets under various conditions. This can lead to a better understanding of cell functions, tissue pathology, and the behavior of microorganisms .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other chemicals can affect the dye’s binding efficiency and stability. Furthermore, the dye’s action can also be influenced by the specific characteristics of the targets, such as their chemical properties and physical structures .
Preparation Methods
Synthetic Routes and Reaction Conditions
C.I. Acid Black 94 is synthesized through a series of diazotization and coupling reactions. The process typically involves the diazotization of aromatic amines followed by coupling with other aromatic compounds to form the azo dye. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the intermediates and the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often using automated systems to control the reaction parameters. The dye is then purified through filtration and drying processes before being packaged for distribution .
Chemical Reactions Analysis
Types of Reactions
C.I. Acid Black 94 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the breakdown of the azo bonds.
Reduction: Reduction reactions can cleave the azo bonds, resulting in the formation of aromatic amines.
Substitution: The dye can participate in substitution reactions, where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: The major products are often smaller aromatic compounds and carboxylic acids.
Reduction: Aromatic amines are the primary products.
Substitution: The products depend on the substituents introduced during the reaction.
Scientific Research Applications
C.I. Acid Black 94 has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining procedures to observe cell structures and track biomolecules.
Medicine: Utilized in diagnostic assays and as a marker in histological studies.
Industry: Applied in the production of functional textiles, food pigments, and dye-sensitized solar cells
Comparison with Similar Compounds
Similar Compounds
- C.I. Acid Black 210
- C.I. Acid Black 234
- C.I. Acid Black 194
Comparison
C.I. Acid Black 94 is unique due to its specific molecular structure, which provides distinct staining properties and stability. Compared to similar compounds, it offers better solubility in water and ethanol, making it more versatile for various applications .
Properties
IUPAC Name |
trisodium;4-amino-5-hydroxy-3-[[4-[4-[[4-hydroxy-2-(2-methylanilino)phenyl]diazenyl]phenyl]phenyl]diazenyl]-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H32N8O11S3.3Na/c1-23-4-2-3-5-32(23)43-34-22-30(50)16-19-33(34)47-44-27-10-6-24(7-11-27)25-8-12-28(13-9-25)45-48-39-35(62(55,56)57)20-26-21-36(63(58,59)60)40(41(51)37(26)38(39)42)49-46-29-14-17-31(18-15-29)61(52,53)54;;;/h2-22,43,50-51H,42H2,1H3,(H,52,53,54)(H,55,56,57)(H,58,59,60);;;/q;3*+1/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJRUEHLEWXORDW-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=C(C=CC(=C2)O)N=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=NC5=C(C=C6C=C(C(=C(C6=C5N)O)N=NC7=CC=C(C=C7)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H29N8Na3O11S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5064253 | |
Record name | C.I. Acid Black 94 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5064253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
974.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6358-80-1 | |
Record name | 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-[2-[4'-[2-[4-hydroxy-2-[(2-methylphenyl)amino]phenyl]diazenyl][1,1'-biphenyl]-4-yl]diazenyl]-6-[2-(4-sulfophenyl)diazenyl]-, sodium salt (1:3) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Acid Black 94 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5064253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trisodium 4-amino-5-hydroxy-3-[[4'-[[4-hydroxy-2-[(o-tolyl)amino]phenyl]azo][1,1'-biphenyl]-4-yl]azo]-6-[(4-sulphonatophenyl)azo]naphthalene-2,7-disulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.167 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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